5-Amino-3-methylbenzo[d]isoxazole
Overview
Description
5-Amino-3-methylbenzo[d]isoxazole is a compound with the CAS Number: 851768-35-9 and a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Chemical Reactions Analysis
Isoxazoles, including 5-Amino-3-methylbenzo[d]isoxazole, are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . They are synthesized through various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
5-Amino-3-methylbenzo[d]isoxazole has a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 .
Scientific Research Applications
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Field : Solid Phase Peptide Synthesis
- Application : The possibility of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) application in the solid phase peptide synthesis has been investigated .
- Methods : This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions .
- Results : The study demonstrated the successful application of AMIA in solid phase peptide synthesis .
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Field : Synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide
- Application : 3-Aminoisoxazole, a structural isomer of 5-aminoisoxazole, can be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .
- Results : The successful synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .
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Field : Synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea
- Application : 3-Aminoisoxazole can also be used as a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .
- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .
- Results : The successful synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .
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Field : Access to a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles
- Application : A reliable procedure has been developed that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .
- Methods : The reaction temperature and pH were key factors that determined the regioselectivity .
- Results : The successful synthesis of a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .
Safety And Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development and application of 5-Amino-3-methylbenzo[d]isoxazole and similar compounds will continue to be a significant area of research in the future.
properties
IUPAC Name |
3-methyl-1,2-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYNCREWBOZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612647 | |
Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methylbenzo[d]isoxazole | |
CAS RN |
851768-35-9 | |
Record name | 3-Methyl-1,2-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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